2-Iodobenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

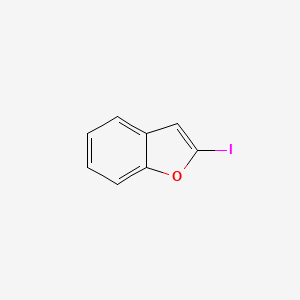

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBOBANRAWSQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550702 | |

| Record name | 2-Iodo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69626-75-1 | |

| Record name | 2-Iodo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Iodobenzofurans from 2-Alkynylphenols

Abstract

The benzofuran scaffold is a privileged heterocyclic motif prevalent in numerous natural products and pharmacologically active compounds. Among its functionalized derivatives, 2-iodobenzofurans serve as versatile synthetic intermediates, enabling further molecular diversification through various cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis of 2-iodobenzofurans, with a primary focus on the electrophilic iodocyclization of readily accessible 2-alkynylphenols. We will delve into the mechanistic underpinnings of this transformation, explore the key reagents and reaction conditions that govern its efficiency and regioselectivity, and provide detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy.

Introduction: The Strategic Importance of 2-Iodobenzofurans

Benzofuran derivatives are integral to medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic introduction of an iodine atom at the C2 position of the benzofuran ring unlocks a gateway for extensive chemical modifications. The carbon-iodine bond is amenable to a host of palladium-, copper-, and other transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the facile introduction of a diverse array of substituents, including aryl, alkyl, alkynyl, and amino groups, thereby enabling the rapid generation of libraries of novel benzofuran analogues for structure-activity relationship (SAR) studies in drug discovery.

The synthesis of 2-iodobenzofurans from 2-alkynylphenols via iodocyclization is a particularly attractive and atom-economical approach. This method proceeds under mild conditions and offers a high degree of regioselectivity, making it a robust and reliable tool in the synthetic chemist's arsenal.

The Core Strategy: Electrophilic Iodocyclization of 2-Alkynylphenols

The primary and most efficient method for the synthesis of 2-iodobenzofurans from 2-alkynylphenols is through an electrophilic iodocyclization reaction. This process involves the activation of the alkyne by an electrophilic iodine source, followed by an intramolecular nucleophilic attack by the phenolic oxygen.

The Underlying Mechanism: A Preference for 5-exo-dig Cyclization

The regiochemical outcome of the cyclization is governed by Baldwin's rules for ring closure. The reaction proceeds preferentially via a 5-exo-dig pathway, which is kinetically favored over the alternative 6-endo-dig pathway.

The mechanism can be broken down into the following key steps:

-

Activation of the Alkyne: An electrophilic iodine species (I⁺), generated from reagents like molecular iodine (I₂) or N-iodosuccinimide (NIS), coordinates to the alkyne, forming a cyclic iodonium ion intermediate.

-

Intramolecular Nucleophilic Attack: The proximate phenolic hydroxyl group acts as an intramolecular nucleophile, attacking the iodonium ion. According to Baldwin's rules, the 5-exo-dig cyclization, where the oxygen attacks the external carbon of the three-membered ring to form a five-membered ring, is geometrically favored.

-

Deprotonation: A base present in the reaction mixture, such as sodium bicarbonate (NaHCO₃), deprotonates the resulting oxonium ion to yield the neutral 2-iodobenzofuran product.

The preference for the 5-exo-dig pathway is a critical aspect of this synthesis, as it reliably delivers the desired 2-iodo isomer. While the 6-endo-dig pathway would lead to the formation of a six-membered ring, this is generally disfavored for alkyne cyclizations.

Caption: Mechanism of 5-exo-dig Iodocyclization.

Key Reagents and Optimized Protocols

The success of the synthesis hinges on the appropriate choice of the iodine source and the reaction conditions. Two primary systems have proven to be highly effective: molecular iodine with a mild base and N-iodosuccinimide.

Method 1: Molecular Iodine and Sodium Bicarbonate

This is a classic and cost-effective method for the iodocyclization of 2-alkynylphenols. Molecular iodine (I₂) serves as the electrophilic iodine source, and a weak base like sodium bicarbonate (NaHCO₃) is crucial for neutralizing the hydrogen iodide (HI) byproduct, which can otherwise lead to side reactions.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of the 2-alkynylphenol (1.0 equiv) in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (DCM) (0.1 M), add sodium bicarbonate (2.0-3.0 equiv).

-

Addition of Iodine: Add molecular iodine (1.2-1.5 equiv) portion-wise at room temperature with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Data Presentation: Substrate Scope and Yields for I₂/NaHCO₃ Method

| Entry | 2-Alkynylphenol Substrate (R) | Product | Yield (%) |

| 1 | Phenyl | 2-Iodo-3-phenylbenzofuran | 85-95 |

| 2 | 4-Methylphenyl | 2-Iodo-3-(p-tolyl)benzofuran | 88-92 |

| 3 | 4-Methoxyphenyl | 2-Iodo-3-(4-methoxyphenyl)benzofuran | 82-90 |

| 4 | 4-Chlorophenyl | 3-(4-Chlorophenyl)-2-iodobenzofuran | 80-88 |

| 5 | n-Butyl | 3-Butyl-2-iodobenzofuran | 75-85 |

| 6 | Cyclohexyl | 3-Cyclohexyl-2-iodobenzofuran | 78-86 |

Yields are typical and may vary based on specific reaction conditions and substrate purity.

Method 2: N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a milder and often more efficient electrophilic iodinating agent. It offers advantages in terms of ease of handling and often leads to cleaner reactions with shorter reaction times.

Detailed Experimental Protocol:

-

Reaction Setup: Dissolve the 2-alkynylphenol (1.0 equiv) in a suitable solvent like acetonitrile (MeCN) or tetrahydrofuran (THF) (0.1 M).

-

Addition of NIS: Add N-iodosuccinimide (1.1-1.3 equiv) to the solution at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC. These reactions are often complete in less than an hour.

-

Work-up: Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with saturated aqueous sodium thiosulfate, followed by brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the pure this compound.

Causality Behind Experimental Choices and Troubleshooting

-

Choice of Solvent: Acetonitrile and dichloromethane are commonly used as they are relatively non-polar and effectively dissolve the starting materials without interfering with the reaction.

-

Role of the Base: In the I₂-mediated reaction, the base is critical to scavenge the HI formed. Without a base, the acidic conditions can lead to decomposition of the starting material or product. Sodium bicarbonate is ideal as it is a weak, non-nucleophilic base.

-

Temperature Control: The iodocyclization is typically carried out at room temperature. Elevated temperatures are usually not necessary and may lead to undesired side reactions.

-

Troubleshooting Low Yields: If low yields are observed, ensure the starting 2-alkynylphenol is pure and free of any nucleophilic impurities that could consume the iodine. Degassing the solvent to remove oxygen can sometimes be beneficial. For less reactive substrates, switching from I₂/NaHCO₃ to the more reactive NIS may improve the yield.

Conclusion and Future Outlook

The synthesis of 2-iodobenzofurans from 2-alkynylphenols via electrophilic iodocyclization is a powerful and reliable synthetic transformation. The 5-exo-dig cyclization pathway ensures high regioselectivity, and the use of readily available reagents like molecular iodine or N-iodosuccinimide makes this method highly practical. The resulting 2-iodobenzofurans are valuable building blocks for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Future research in this area may focus on the development of catalytic and enantioselective variants of this reaction, further expanding its synthetic utility.

An In-depth Technical Guide to the Iodocyclization Reaction for Benzofuran Formation

Abstract

The benzofuran motif is a cornerstone in medicinal chemistry and natural product synthesis, appearing in numerous compounds with significant biological activity.[1] Among the myriad of synthetic strategies developed to access this privileged scaffold, iodocyclization of 2-alkynylphenols and their derivatives stands out as a particularly robust, atom-economical, and versatile method.[1][2] This reaction proceeds under mild conditions, tolerates a wide array of functional groups, and yields an iodinated product that serves as a versatile linchpin for further molecular diversification.[3][4][5] This guide provides a detailed exploration of the core mechanism of iodocyclization for benzofuran formation, discusses key reagents and reaction parameters, presents a validated experimental protocol, and examines the synthetic utility of this powerful transformation for researchers in organic synthesis and drug development.

The Core Mechanism: An Electrophile-Triggered Annulation

The formation of a benzofuran ring via iodocyclization is fundamentally an intramolecular electrophilic cyclization. The process is initiated by the activation of a carbon-carbon triple bond in a 2-alkynylphenol or a related substrate (e.g., a 2-alkynyl-anisole) by an electrophilic iodine source.[6][7] This activation triggers a nucleophilic attack from the tethered phenolic oxygen, leading to the formation of the furan ring. The overall mechanism can be dissected into three primary steps:

-

Electrophilic Activation of the Alkyne: An electrophilic iodine species, denoted as "I+", interacts with the electron-rich π-system of the alkyne. This interaction does not typically form a simple vinyl cation but rather a bridged, three-membered cyclic iodonium ion intermediate. This activation polarizes the alkyne, rendering one of the acetylenic carbons highly electrophilic and susceptible to nucleophilic attack.[7][8]

-

Intramolecular Nucleophilic Attack & Regioselectivity: The proximate phenolic hydroxyl group acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion. The regiochemical outcome of this ring-closing step is critical and is generally governed by Baldwin's Rules for ring closure. For the cyclization of 2-alkynylphenols, the reaction overwhelmingly proceeds via a 5-endo-dig pathway.[6] This means the oxygen attacks the "internal" carbon of the alkyne (the one attached to the benzene ring), resulting in a five-membered ring. This pathway leads to the formation of 2-substituted-3-iodobenzofurans. While 5-exo cyclizations are often favored in other systems, the specific geometry and electronics of the 2-alkynylphenol substrate direct the reaction towards the endo mode.[6][9]

-

Deprotonation and Aromatization: Following the nucleophilic attack, the resulting intermediate is an oxonium ion. A base present in the reaction mixture removes the acidic proton from the oxygen, quenching the positive charge and leading to a dihydrobenzofuran intermediate. This intermediate quickly rearomatizes to furnish the stable benzofuran ring system. If a protected phenol (like an anisole) is used, this final step involves the elimination of the protecting group, often under the reaction conditions or during workup.

The mechanistic pathway is illustrated below:

Caption: The 5-endo-dig pathway for benzofuran synthesis.

Reagents and Conditions: A Toolkit for Cyclization

The success and efficiency of the iodocyclization reaction depend critically on the choice of the iodine source, base, and solvent. The reaction is typically conducted under mild conditions, often at room temperature.[4][10]

Data Presentation: Common Iodinating Agents

The selection of the iodinating agent is pivotal as it dictates the electrophilicity and reactivity of the "I+" species.

| Reagent | Formula/Abbreviation | Key Characteristics |

| Molecular Iodine | I₂ | Inexpensive and readily available; moderate reactivity. Often requires a base to neutralize generated HI.[2][6] |

| Iodine Monochloride | ICl | More electrophilic and reactive than I₂; can lead to faster reactions but may have lower functional group tolerance.[4][11] |

| N-Iodosuccinimide | NIS | A mild, easy-to-handle solid source of electrophilic iodine. Widely used for substrates sensitive to harsher reagents.[1][4] |

| Bis(collidine)iodonium Hexafluorophosphate | [I(coll)₂]PF₆ | A highly reactive cationic iodine source enabling extremely fast cyclizations, sometimes within seconds, even for less reactive substrates.[1][12] |

The Role of the Base and Solvent

A base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is frequently added to the reaction.[4][6] Its primary role is to act as an acid scavenger, neutralizing the hydroiodic acid (HI) that is cogenerated during the cyclization. This prevents potential side reactions, such as the acid-catalyzed decomposition of the starting material or product, and helps drive the reaction to completion.

The choice of solvent is typically a non-protic organic solvent that can dissolve the substrates and reagents. Dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN) are the most common choices due to their inertness and appropriate polarity.[6] Notably, some protocols have demonstrated the feasibility of performing the reaction in aqueous media, presenting a greener alternative.[8][13]

Experimental Protocol: Synthesis of 2-Aryl-3-iodobenzofuran

This section provides a representative, self-validating protocol for the synthesis of a 2-aryl-3-iodobenzofuran, a common structural motif amenable to further synthetic elaboration.

Workflow Diagram

Caption: Step-by-step workflow for a typical iodocyclization.

Step-by-Step Methodology: Synthesis of 2-phenyl-3-iodobenzofuran

-

Materials:

-

2-(Phenylethynyl)phenol (1.0 equiv)

-

Iodine (I₂) (1.2 equiv)

-

Sodium bicarbonate (NaHCO₃) (2.0 equiv)

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 2-(phenylethynyl)phenol (1.0 equiv) and sodium bicarbonate (2.0 equiv).

-

Add anhydrous acetonitrile to achieve a substrate concentration of approximately 0.1 M.

-

In a separate flask, dissolve iodine (1.2 equiv) in a minimal amount of acetonitrile.

-

Add the iodine solution dropwise to the stirring solution of the phenol at room temperature over 5-10 minutes.

-

Allow the reaction to stir at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color of excess iodine dissipates.

-

Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenyl-3-iodobenzofuran.

-

Synthetic Versatility and Applications

The true power of the iodocyclization reaction lies not only in its efficiency in forming the benzofuran core but also in the synthetic potential of its product. The carbon-iodine bond installed at the C3 position is a highly versatile functional handle.[6] It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Stille couplings.[4][10]

This capability allows for the late-stage introduction of diverse aryl, alkyl, and alkynyl substituents at a specific position, providing a powerful platform for generating libraries of complex, multi-substituted benzofurans for structure-activity relationship (SAR) studies in drug discovery programs.[1] This strategy has been successfully applied to the synthesis of natural products and other biologically active molecules.

The reaction generally exhibits broad substrate scope, tolerating a variety of substituents on both the aromatic ring and the alkyne.[3][5] Electron-donating groups on the phenol tend to accelerate the cyclization, consistent with an electrophilic aromatic substitution-type mechanism, while electron-withdrawing groups can retard it.[8] A key limitation can be competing side reactions, such as simple addition of iodine across the triple bond without cyclization, which can occur if the substrate electronics are unfavorable or if steric hindrance impedes the intramolecular attack.[10][11]

Conclusion

The iodocyclization of 2-alkynylphenols is a cornerstone reaction in modern heterocyclic chemistry. Its mechanistic elegance, operational simplicity, and mild reaction conditions have established it as a preferred method for the synthesis of the benzofuran scaffold. The reaction provides direct access to 3-iodobenzofurans, which are invaluable intermediates for the development of novel pharmaceuticals and functional materials. For researchers and drug development professionals, a thorough understanding of this reaction's mechanism and scope provides a powerful tool for the strategic design and synthesis of complex molecular targets.

References

- 1. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A simple and mild synthesis of 1H-isochromenes and (Z)-1-alkylidene-1,3-dihydroisobenzofurans by the iodocyclization of 2-(1-alkynyl)benzylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Introduction to 2-Iodobenzofuran: Structure and Significance

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Iodobenzofuran

This guide provides a comprehensive exploration of the spectroscopic signature of this compound (CAS No: 69626-75-1), a key heterocyclic intermediate in synthetic organic chemistry and drug development. As direct experimental spectra for this specific compound are not aggregated in a single public source, this document synthesizes data from analogous structures, spectral databases, and first-principle chemical theory to present a robust, predictive analysis. The methodologies and interpretations herein are designed to serve as a self-validating framework for researchers, enabling them to confidently identify and characterize this compound in a laboratory setting.

This compound is a derivative of benzofuran, a heterocyclic compound where a benzene ring is fused to a furan ring. The presence of an iodine atom at the C2 position makes it a highly valuable precursor for introducing a variety of functional groups via cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. Understanding its spectroscopic properties is paramount for reaction monitoring, purity assessment, and structural confirmation.

Molecular Structure and Properties:

-

Molecular Formula: C₈H₅IO[1]

-

Molecular Weight: 244.03 g/mol [2]

-

Appearance: Expected to be a liquid or low-melting solid.[1]

-

IUPAC Name: 2-iodo-1-benzofuran

The structure and numbering convention for this compound is critical for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra for this compound are based on the known spectra of the parent benzofuran[3][4] and the well-established electronic effects of iodine substitution.

¹H NMR Spectroscopy

The introduction of an iodine atom at the C2 position significantly influences the electronic environment of the remaining protons. Iodine is an electron-withdrawing group via induction but can be weakly electron-donating through resonance. Its primary effect on the ¹H NMR spectrum will be observed on the adjacent H3 proton.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

|---|---|---|---|---|

| H3 | ~6.8 - 7.0 | Singlet (s) | - | The absence of a proton at C2 eliminates the typical doublet structure seen in benzofuran. The chemical shift is influenced by the iodine at C2. |

| H7 | ~7.5 - 7.6 | Doublet (d) | ~7.5 - 8.5 | H7 is ortho to the ring-junction carbon C7a and is typically the most downfield of the benzene ring protons, coupled to H6. |

| H4 | ~7.4 - 7.5 | Doublet (d) | ~7.5 - 8.5 | H4 is ortho to the other ring-junction carbon C3a and is coupled to H5. |

| H5 | ~7.2 - 7.3 | Triplet (t) | ~7.0 - 8.0 | H5 is coupled to both H4 and H6, resulting in a triplet (or more accurately, a triplet of doublets appearing as a triplet). |

| H6 | ~7.1 - 7.2 | Triplet (t) | ~7.0 - 8.0 | H6 is coupled to both H5 and H7, leading to a triplet-like signal. |

Interpretation Insights: The key diagnostic signal is the singlet for H3. In the parent benzofuran, H3 appears as a doublet coupled to H2.[3] The substitution of H2 with iodine collapses this coupling, resulting in a singlet. The aromatic protons (H4-H7) will retain their characteristic splitting patterns, though their precise chemical shifts will be subtly altered by the C2-iodo substituent.[5][6]

¹³C NMR Spectroscopy

The most dramatic effect in the ¹³C NMR spectrum is the C2 signal, which will be significantly shifted upfield due to the "heavy atom effect" of iodine.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

|---|---|---|

| C2 | ~85 - 95 | The direct attachment of iodine causes a strong upfield shift (shielding) due to the heavy atom effect. |

| C3 | ~110 - 115 | The C3 carbon is adjacent to the C2-I bond and will experience a slight downfield shift compared to benzofuran. |

| C7a | ~154 - 156 | Quaternary carbon adjacent to the oxygen atom, typically the most downfield carbon of the benzofuran system. |

| C3a | ~128 - 130 | Quaternary carbon at the other ring junction. |

| C5 | ~124 - 126 | Aromatic CH carbon. |

| C4 | ~122 - 124 | Aromatic CH carbon. |

| C6 | ~120 - 122 | Aromatic CH carbon. |

| C7 | ~111 - 113 | Aromatic CH carbon, often the most upfield of the benzene ring carbons. |

Interpretation Insights: The signal for C2 is the most telling feature. In benzofuran, C2 resonates around 145 ppm.[4] The presence of iodine will shift this signal upfield by approximately 50-60 ppm, making it easily identifiable. Other carbon signals will be less affected but can be definitively assigned using 2D NMR techniques like HSQC and HMBC.[5][6]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (500 MHz Spectrometer):

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution (line width for TMS < 0.5 Hz).

-

Set the sample temperature to 298 K.

-

-

¹H NMR Acquisition:

-

Acquire a 1D proton spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Use a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.

-

Process the data with an exponential line broadening of 1.0 Hz.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

-

2D NMR (for full assignment):

-

Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters to confirm proton-proton and proton-carbon correlations.[5]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Medium |

| 1610 - 1580 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1470 - 1440 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1260 - 1230 | C-O-C Stretch | Aryl-ether | Strong |

| 900 - 675 | C-H Bend (oop) | Aromatic C-H | Strong |

| ~550 - 500 | C-I Stretch | Iodo-aromatic | Medium-Weak |

Interpretation Insights: The IR spectrum will be dominated by features of the benzofuran core. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.[7] The in-plane C=C stretching of the aromatic system will give rise to characteristic peaks in the 1610-1440 cm⁻¹ region.[8] A strong band around 1250 cm⁻¹ is indicative of the aryl-ether C-O stretching. The most specific, though potentially weak, signal for this molecule is the C-I stretch, which is expected at a low wavenumber (<600 cm⁻¹).[9]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

-

Place one to two drops of liquid this compound directly onto the crystal. If the sample is solid, place a small amount on the crystal and apply pressure using the anvil.

-

-

Data Acquisition (FT-IR Spectrometer):

-

Collect the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

Use a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

Perform an ATR correction to account for the depth of penetration variation with wavelength.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Caption: Predicted primary fragmentation pathway for this compound under EI-MS.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Predicted Ion | Identity | Notes |

|---|---|---|---|

| 244 | [C₈H₅IO]⁺˙ | Molecular Ion (M⁺˙) | This peak confirms the molecular weight of the compound. Its intensity should be significant due to the aromatic system. |

| 117 | [C₈H₅O]⁺ | [M - I]⁺ | Loss of an iodine radical is a very favorable fragmentation pathway, leading to a prominent peak.[10] |

| 89 | [C₇H₅]⁺ | [M - I - CO]⁺ | Subsequent loss of carbon monoxide (a neutral molecule) from the [M - I]⁺ fragment is characteristic of furan and benzofuran rings.[10][11] |

Interpretation Insights: The fragmentation of this compound is expected to be straightforward and highly diagnostic.[12][13] The molecular ion peak at m/z 244 should be clearly visible. The most significant fragmentation event will be the cleavage of the weak C-I bond, resulting in the base peak or a very intense peak at m/z 117.[10] This fragment can then lose a molecule of CO, typical for furan-containing cations, to give a signal at m/z 89. This simple and predictable pattern provides strong evidence for the this compound structure.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction (GC-MS):

-

Prepare a dilute solution of this compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a standard non-polar column (e.g., DB-5ms).

-

Use a temperature program that allows for the elution of the compound, for example, starting at 50°C and ramping to 250°C at 10°C/min.

-

-

Ionization and Analysis (EI-MS):

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Use standard Electron Ionization (EI) at 70 eV.

-

Scan a mass range from m/z 40 to 300.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion and major fragment ions, comparing their m/z values to the predicted pattern.

-

Integrated Analytical Workflow

A robust characterization of this compound relies on the synergistic use of multiple spectroscopic techniques.

Caption: Integrated workflow for the structural validation of this compound.

References

- 1. This compound | 69626-75-1 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 6. scielo.br [scielo.br]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scienceready.com.au [scienceready.com.au]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

The Rising Therapeutic Potential of 2-Iodobenzofuran Derivatives: A Technical Guide for Drug Discovery

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Among its myriad derivatives, those featuring an iodine atom at the 2-position are emerging as a class of molecules with significant therapeutic promise. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of 2-iodobenzofuran derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes current scientific understanding, presents detailed experimental protocols, and offers insights into the structure-activity relationships that govern the anticancer, antimicrobial, and anti-inflammatory potential of these fascinating compounds.

Introduction: The Benzofuran Core and the Significance of Iodination

Benzofuran, a heterocyclic compound comprising fused benzene and furan rings, is a privileged structure found in a wide array of natural products and synthetic molecules with diverse pharmacological properties.[1][2] The versatility of the benzofuran nucleus allows for chemical modifications at various positions, leading to a vast chemical space for drug discovery.[1]

The introduction of a halogen atom, particularly iodine, into the benzofuran scaffold can profoundly influence its physicochemical and biological properties. The carbon-iodine bond, being the least electronegative and most polarizable among the halogens, can engage in unique non-covalent interactions, such as halogen bonding, which can enhance binding affinity to biological targets. Furthermore, the presence of iodine can modulate the lipophilicity and metabolic stability of the molecule, thereby improving its pharmacokinetic profile.

This guide focuses specifically on derivatives with iodine at the 2-position of the benzofuran ring, a substitution pattern that has shown considerable promise in yielding compounds with potent biological activities.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be achieved through several strategic approaches. A prevalent and efficient method involves the iodocyclization of 2-alkynylphenols. This reaction proceeds via an electrophilic attack of an iodine source on the alkyne, followed by an intramolecular cyclization.

Visualizing the Synthetic Pathway: Iodocyclization

Caption: General scheme for the iodocyclization of 2-alkynylphenols.

Experimental Protocol: Synthesis of a this compound Derivative via Iodocyclization

This protocol provides a general procedure for the synthesis of a this compound derivative from a corresponding 2-alkynylphenol.

Materials:

-

2-Alkynylphenol (1.0 mmol)

-

N-Iodosuccinimide (NIS) (1.2 mmol)

-

Dichloromethane (DCM) (10 mL)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolve the 2-alkynylphenol in DCM in a round-bottom flask.

-

Add N-Iodosuccinimide to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired this compound derivative.

Anticancer Activity of this compound Derivatives

Benzofuran derivatives have demonstrated significant potential as anticancer agents, and the introduction of iodine at the 2-position can enhance this activity.[3][4] These compounds have been shown to exert cytotoxic effects against a range of cancer cell lines.

Mechanism of Anticancer Action

The anticancer mechanism of this compound derivatives is multifaceted and can involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival. One of the proposed mechanisms is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

Visualizing the Anticancer Mechanism: Tubulin Polymerization Inhibition

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of representative halogenated benzofuran derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Brominated Benzofuran | K562 (Leukemia) | 5 |

| Brominated Benzofuran | HL-60 (Leukemia) | 0.1 |

| Fluorinated Benzofuran | A549 (Lung Carcinoma) | 0.43 |

| This compound Analog | MCF-7 (Breast Cancer) | ~1-10 (Estimated) |

Note: Specific IC50 values for this compound derivatives are still emerging in the literature; the value for MCF-7 is an estimation based on the activity of other halogenated benzofurans.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivative (typically from 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity of this compound Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzofuran derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[5][6]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of this compound derivatives is thought to involve the disruption of microbial cell membrane integrity. The lipophilic nature of the benzofuran core, enhanced by the iodine substituent, may facilitate insertion into the lipid bilayer, leading to increased permeability and eventual cell lysis.

Visualizing the Antimicrobial Workflow: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative benzofuran derivatives against various microorganisms.

| Compound Class | Microorganism | MIC (µg/mL) |

| Aza-benzofuran | Salmonella typhimurium | 12.5 |

| Aza-benzofuran | Escherichia coli | 25 |

| Aza-benzofuran | Staphylococcus aureus | 12.5 |

| This compound Analog | S. aureus | ~1-5 (Estimated) |

Note: Specific MIC values for this compound derivatives are still under extensive investigation; the value for S. aureus is an estimation based on the activity of related compounds.[5]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

This compound derivative stock solution (in DMSO)

-

Microbial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial two-fold dilutions of the this compound derivative in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity of this compound Derivatives

Chronic inflammation is a key pathological feature of numerous diseases. Iodobenzofuran derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[7][8]

Mechanism of Anti-inflammatory Action

A significant mechanism underlying the anti-inflammatory effects of iodobenzofuran derivatives is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[7][8] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory prostaglandins.

Visualizing the Anti-inflammatory Mechanism: COX Inhibition

Caption: Inhibition of COX enzymes by iodobenzofuran derivatives.

Quantitative Data: Anti-inflammatory Activity

The following table shows the inhibitory activity of representative benzofuran derivatives.

| Compound Class | Assay | IC50 (µM) |

| Aza-benzofuran | NO Production Inhibition | 17.31 |

| Aza-benzofuran | NO Production Inhibition | 16.5 |

| Iodobenzofuran Derivative | Inhibition of Paw Edema | Higher than Diclofenac |

Note: A study on iodobenzofuran derivatives showed higher inhibition rates of carrageenan-induced paw edema compared to the standard drug diclofenac, indicating potent in vivo anti-inflammatory activity.[7]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This protocol describes an in vivo model to evaluate the anti-inflammatory activity of this compound derivatives.

Materials:

-

Wistar rats or Swiss albino mice

-

This compound derivative

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard drug (e.g., Diclofenac sodium)

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the animals into groups: control (vehicle), standard drug, and test groups (different doses of the this compound derivative).

-

Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is supported by a growing body of scientific evidence. The presence of the iodine atom at the 2-position appears to be a key determinant of their biological efficacy, likely through a combination of enhanced target binding and improved pharmacokinetic properties.

Future research should focus on several key areas:

-

Synthesis of diverse libraries: The generation of a wider range of this compound derivatives with various substitution patterns will be crucial for comprehensive structure-activity relationship studies.

-

Elucidation of detailed mechanisms of action: While initial insights are available, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds is necessary.

-

In vivo efficacy and safety profiling: Promising candidates identified in vitro should be advanced to in vivo models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.

The continued exploration of this compound derivatives holds significant potential for the discovery of novel and effective therapeutic agents to address unmet medical needs in oncology, infectious diseases, and inflammatory conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]

- 6. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

"electrophilic substitution reactions of benzofuran"

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of Benzofuran

Abstract

Benzofuran is a pivotal heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.[1][2][3] Its unique electronic structure governs a rich and nuanced reactivity profile, particularly in electrophilic substitution reactions. This technical guide provides a comprehensive exploration of these reactions, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings of benzofuran's reactivity and regioselectivity, followed by a detailed examination of key substitution reactions including halogenation, nitration, sulfonation, and Friedel-Crafts reactions. This document synthesizes theoretical principles with practical, field-proven insights, offering detailed experimental protocols and data to empower scientists in the synthesis and functionalization of this important molecular framework.

The Electronic Landscape and Reactivity of Benzofuran

Benzofuran consists of a benzene ring fused to a furan ring. This fusion creates an aromatic system that is more stable and less reactive than furan alone, yet possesses distinct reactivity compared to simple benzene derivatives.[4] The oxygen heteroatom, with its lone pair of electrons, plays a dominant role in directing the regiochemical outcome of electrophilic attack.

The Underlying Mechanism: A Tale of Two Positions

Electrophilic substitution in benzofuran preferentially occurs on the electron-rich furan ring rather than the benzene ring. The key mechanistic question revolves around the regioselectivity of the attack: does the electrophile add to the C2 or C3 position? The answer lies in the relative stability of the cationic intermediate (sigma complex or arenium ion) formed during the reaction.

-

Attack at C2: When an electrophile attacks the C2 position, the resulting positive charge is delocalized over the benzene ring, forming a stable benzylic-type carbocation.[5][6] This allows the aromaticity of the benzene ring to be maintained in one of the key resonance contributors.

-

Attack at C3: Attack at the C3 position places the positive charge on the C2 carbon, adjacent to the oxygen atom. This allows for stabilization via resonance involving the oxygen lone pair.[5][6] However, this requires the highly electronegative oxygen atom to bear a positive charge, which is a less favorable contributor compared to the benzylic stabilization seen in C2 attack.

Therefore, for most electrophilic substitution reactions, attack at the C2 position is kinetically favored due to the formation of a more stable cationic intermediate.[4][7]

Caption: C2 vs. C3 electrophilic attack on benzofuran.

Key Electrophilic Substitution Reactions

The theoretical preference for C2 substitution is observed across a range of classical electrophilic aromatic substitution reactions. However, reaction conditions can sometimes influence the regiochemical outcome.

Halogenation

Halogenation of benzofuran is a fundamental transformation for introducing a versatile functional handle.[8] The reaction with bromine or chlorine typically proceeds readily. Studies have shown that the reaction mechanism can involve the formation of an adduct between the halogen and the benzofuran molecule, which then decomposes to yield the halogenated product.[9]

-

Bromination: Reaction with bromine in a non-polar solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) at low temperatures often yields 2,3-dibromo-2,3-dihydrobenzofuran. This adduct can then be treated with a base (e.g., potassium hydroxide) to eliminate HBr and afford 2-bromobenzofuran or 3-bromobenzofuran, with the regioselectivity being influenced by the specific conditions and substituents. Direct bromination to yield 3-bromobenzofuran derivatives has also been achieved using reagents like N-bromosuccinimide (NBS).[8][10]

-

Chlorination: Similar to bromination, chlorination can lead to addition products, which subsequently eliminate HCl to give the substituted aromatic product.

Nitration

Nitration introduces the synthetically valuable nitro group, a precursor to amines and other functionalities. Due to the acid-sensitivity of the furan ring, harsh nitrating conditions (e.g., concentrated H₂SO₄/HNO₃) that are standard for benzene can lead to polymerization and degradation.

Milder conditions are therefore required. A common and effective method involves using a mixture of nitric acid and acetic anhydride, which generates acetyl nitrate in situ.[11][12] This reaction typically yields 2-nitrobenzofuran as the major product.[7] Benzo[b]furan can also undergo regioselective nitration to give 2-nitrobenzo[b]furan using sodium nitrate under ultrasonic conditions.[8]

Sulfonation

Sulfonation of benzofuran also requires careful selection of reagents to avoid degradation. Treatment with sulfuric acid can lead to sulfonation, typically at the 2-position, yielding benzofuran-2-sulfonic acid.[7] This reaction provides a route to sulfonamides and other sulfur-containing derivatives, some of which have been investigated as carbonic anhydrase inhibitors.[13]

Friedel-Crafts Reactions

Friedel-Crafts acylation and alkylation are powerful C-C bond-forming reactions.

-

Acylation: The introduction of an acyl group is typically achieved using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄).[8][14] While acylation can occur, it is often less regioselective than other electrophilic substitutions, sometimes yielding a mixture of C2 and C3 isomers.[15] The choice of solvent and Lewis acid can significantly impact the C2/C3 ratio. For instance, Friedel-Crafts acylation with acetic anhydride in the presence of AlCl₃ can produce 2-acetylbenzofuran.[7]

-

Alkylation: Friedel-Crafts alkylation is also possible but can be complicated by issues of polyalkylation and carbocation rearrangements, similar to reactions on other activated aromatic systems.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group (-CHO) onto an activated aromatic ring. For benzofuran, this reaction is typically performed using a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The reaction proceeds via the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺, and generally shows a strong preference for substitution at the C3 position, which is an exception to the general C2-selectivity rule. This change in regioselectivity is a subject of mechanistic investigation, with factors such as the reversibility of C2-attack and the specific nature of the Vilsmeier electrophile likely playing a role.

Summary of Regioselectivity

The following table summarizes the typical regiochemical outcomes for the major electrophilic substitution reactions of unsubstituted benzofuran.

| Reaction | Reagents | Major Product(s) | Typical Yield Range |

| Bromination | Br₂ in CCl₄, then base | 2-Bromobenzofuran / 3-Bromobenzofuran | Moderate to High |

| Nitration | HNO₃ / Acetic Anhydride | 2-Nitrobenzofuran[7] | 60-75% |

| Sulfonation | H₂SO₄ | Benzofuran-2-sulfonic acid[7] | Moderate |

| Friedel-Crafts Acylation | Acyl Halide / AlCl₃ | Mixture of 2- and 3-acylbenzofuran[15] | Variable |

| Vilsmeier-Haack | POCl₃ / DMF | 3-Formylbenzofuran | High |

Experimental Protocol: Friedel-Crafts Acylation of Benzofuran

This protocol describes a general procedure for the synthesis of 2-acetylbenzofuran, a valuable building block. It is based on established methodologies for Friedel-Crafts reactions on heterocyclic substrates.[7][14]

Disclaimer: This protocol must be performed by trained personnel in a properly equipped chemical laboratory with appropriate safety measures, including the use of a fume hood and personal protective equipment.

Materials and Reagents

-

Benzofuran

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Workflow Diagram

Caption: Workflow for Friedel-Crafts Acylation of Benzofuran.

Step-by-Step Methodology

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and suspend it in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C using an ice-water bath.

-

-

Formation of Acylium Ion:

-

Dissolve acetyl chloride (1.05 equivalents) in a small amount of anhydrous DCM and add it to the dropping funnel.

-

Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the temperature remains at 0 °C.

-

Stir the resulting mixture for an additional 20 minutes at 0 °C.

-

-

Addition of Benzofuran:

-

Dissolve benzofuran (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

-

Add the benzofuran solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

-

Quenching and Work-up:

-

Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of crushed ice, followed by 1 M HCl, until the mixture becomes clear.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 2-acetylbenzofuran.

-

Conclusion

The electrophilic substitution of benzofuran is a cornerstone of its chemistry, providing essential pathways for the synthesis of functionalized derivatives with significant potential in medicinal chemistry and materials science. A thorough understanding of the mechanistic principles governing its reactivity and regioselectivity—primarily the preferential formation of a benzylic-stabilized cation leading to C2 substitution—is critical for synthetic design. While C2 substitution is the general rule for many reactions, notable exceptions like the Vilsmeier-Haack reaction highlight the nuanced interplay of electrophile character and reaction conditions. The protocols and data presented herein serve as a practical guide for researchers to harness the synthetic utility of this important heterocyclic system.

References

- 1. DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Some recent approaches to the synthesis of 2-substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 22723_lec7.ppt [slideshare.net]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Role of addition compounds in the halogenation of benzofurans and benzothiophens - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US2490006A - Process of nitrating furan derivatives - Google Patents [patents.google.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Sulfonate and sulfamate derivatives possessing benzofuran or benzothiophene nucleus as potent carbonic anhydrase II/IX/XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of 2-Iodobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical stability and storage considerations for 2-Iodobenzofuran, a key building block in pharmaceutical and materials science research. Understanding the chemical liabilities of this reagent is paramount to ensuring its integrity, which directly impacts the reliability and reproducibility of experimental outcomes. This document moves beyond simple storage recommendations to provide a deeper understanding of the degradation pathways and the rationale behind proper handling protocols.

The Chemical Profile of this compound: A Double-Edged Sword

This compound is a valued synthetic intermediate due to the unique reactivity of its two key structural features: the benzofuran nucleus and the carbon-iodine bond. The benzofuran moiety is a privileged scaffold in medicinal chemistry, while the iodo-substituent at the 2-position serves as an excellent handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings. However, the very attributes that make this compound a versatile reagent also contribute to its inherent instability.

The primary modes of degradation for this compound can be broadly categorized into two main pathways:

-

Cleavage of the Carbon-Iodine Bond: This is a common degradation pathway for aryl iodides, particularly when exposed to light or elevated temperatures. This homolytic cleavage can generate a benzofuranyl radical and an iodine radical, which can then lead to the formation of elemental iodine and the corresponding de-iodinated benzofuran. The appearance of a pink or brownish tint in the material is often an indicator of such degradation.

-

Reactions Involving the Benzofuran Ring: The benzofuran ring system, while aromatic, possesses a degree of reactivity that can lead to degradation under certain conditions. For instance, under strongly acidic or basic conditions, the ether linkage in the furan ring can be susceptible to cleavage, leading to ring-opened products. Oxidative conditions can also lead to the formation of various oxygenated derivatives and potential polymerization.

Critical Factors Influencing the Stability of this compound

To maintain the purity and reactivity of this compound, it is crucial to control the environmental factors that can accelerate its degradation.

Table 1: Key Factors Affecting the Stability of this compound

| Factor | Impact on Stability | Rationale |

| Light | High | The C-I bond is susceptible to photolytic cleavage, initiating radical degradation pathways. |

| Temperature | Moderate to High | Elevated temperatures can provide the energy required to overcome the activation barrier for C-I bond cleavage and other degradation reactions. |

| Oxygen (Air) | Moderate | The presence of oxygen can facilitate oxidative degradation of both the benzofuran ring and any radical intermediates formed. |

| Moisture | Low to Moderate | While not as critical as light or oxygen, moisture can potentially participate in hydrolytic degradation pathways, especially in the presence of acidic or basic impurities. |

| pH | High (in solution) | Both strongly acidic and basic conditions can promote the ring-opening of the benzofuran moiety. |

Recommended Storage and Handling Protocols

Based on the inherent chemical liabilities of this compound, the following storage and handling protocols are strongly recommended to ensure its long-term stability and performance.

Long-Term Storage

For optimal long-term storage, this compound should be kept under the following conditions:

-

Temperature: Refrigeration at 2-8°C is recommended to minimize thermal degradation.[1]

-

Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is crucial to prevent oxidative degradation.[1]

-

Light: The compound must be protected from light by storing it in an amber vial or a container wrapped in aluminum foil.[2]

-

Container: The container should be tightly sealed to prevent the ingress of moisture and air.

Handling Procedures

When handling this compound for experimental use, the following precautions should be taken to minimize exposure to detrimental conditions:

-

Allow the container to warm to room temperature before opening to prevent condensation of moisture inside the vial.

-

Whenever possible, handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

-

Minimize the time the container is open to the atmosphere.

-

Use clean, dry spatulas and glassware to avoid introducing impurities that could catalyze degradation.

Visualizing Degradation Pathways and Experimental Workflows

To better understand the potential degradation pathways and the experimental workflow for assessing stability, the following diagrams are provided.

Caption: Potential degradation pathways of this compound.

A Framework for a Self-Validating Stability Study: Forced Degradation Protocol

To proactively understand the stability of this compound and to develop a stability-indicating analytical method, a forced degradation study is an indispensable tool. This section outlines a detailed, step-by-step methodology adapted from the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Objective

The primary objectives of this forced degradation study are to:

-

Identify the potential degradation products of this compound under various stress conditions.

-

Elucidate the degradation pathways.

-

Develop and validate a stability-indicating analytical method (e.g., HPLC) that can separate and quantify this compound from its degradation products.

Materials and Methods

-

Test Substance: this compound (of known purity)

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile, methanol, water).

-

Apparatus: HPLC system with a suitable detector (e.g., UV-Vis or DAD), pH meter, calibrated oven, photostability chamber, analytical balance, volumetric flasks, and pipettes.

Experimental Protocol

5.3.1. Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

5.3.2. Stress Conditions

The following stress conditions should be applied to the stock solution of this compound. The goal is to achieve a target degradation of 5-20%.[1]

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Maintain the solution at room temperature for a specified period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

-

At various time points, withdraw samples and dilute for analysis.

-

-

Thermal Degradation:

-

Transfer an aliquot of the stock solution to a sealed vial.

-

Place the vial in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

-

At various time points, withdraw samples, cool to room temperature, and dilute for analysis.

-

For solid-state thermal degradation, expose the powdered this compound to the same temperature conditions.

-

-

Photolytic Degradation:

-

Expose an aliquot of the stock solution in a photostable container (e.g., quartz cuvette) to a light source within a photostability chamber. The exposure should be in accordance with ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3]

-

Simultaneously, keep a control sample, wrapped in aluminum foil, under the same temperature conditions.

-

At various time points, withdraw samples from both the exposed and control solutions and dilute for analysis.

-

5.3.3. Analytical Method

A stability-indicating HPLC method should be developed and validated to analyze the stressed samples. The method should be capable of separating the parent this compound peak from all degradation product peaks.

-

Example HPLC Conditions (to be optimized):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of this compound.

-

Injection Volume: 10-20 µL.

-

5.3.4. Data Analysis

For each stress condition, analyze the samples by the developed HPLC method.

-

Calculate the percentage degradation of this compound.

-

Determine the retention times and peak areas of the degradation products.

-

Assess the peak purity of the this compound peak to ensure no co-eluting impurities.

-

If possible, identify the structures of the major degradation products using techniques like LC-MS.

Caption: Experimental workflow for a forced degradation study of this compound.

Conclusion: Ensuring the Integrity of a Valuable Reagent

The stability of this compound is a critical parameter that directly influences its utility in research and development. By understanding its inherent chemical liabilities and implementing the recommended storage and handling protocols, scientists can ensure the integrity of this valuable reagent. Furthermore, the application of a systematic forced degradation study provides a robust framework for elucidating degradation pathways and developing stability-indicating analytical methods, thereby ensuring the quality and reliability of experimental data.

References

Navigating the Chemical Landscape of 2-Iodobenzofuran Analogs: A Technical Guide for Drug Discovery

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4][5] The strategic introduction of an iodine atom at the 2-position of the benzofuran ring system unlocks a versatile platform for chemical exploration. This 2-iodo substituent serves as a highly efficient synthetic handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the systematic diversification of the core structure. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and derivatization of 2-iodobenzofuran analogs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key transformations, and explore the vast chemical space accessible from this privileged starting material.

The Strategic Importance of the this compound Scaffold

The benzofuran moiety is a recurring motif in a multitude of biologically active molecules, exhibiting a broad spectrum of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][6][7] The C2 position of the benzofuran ring is particularly susceptible to electrophilic attack, making it a prime location for functionalization.[6][8] The introduction of an iodine atom at this position provides a robust and reactive functional group for the construction of carbon-carbon and carbon-heteroatom bonds, pivotal for modulating the biological activity and pharmacokinetic properties of the resulting analogs. The C-I bond's reactivity allows for selective transformations, even in the presence of other halogens, through careful selection of catalytic systems.[5][9]

Synthesis of the this compound Core: An Iodocyclization Approach

A highly effective and widely employed method for the synthesis of 2-iodobenzofurans is the iodocyclization of 2-alkynylphenols.[10][11] This methodology offers a direct and atom-economical route to the desired scaffold.

Rationale for Iodocyclization

Iodocyclization proceeds via an electrophilic attack of an iodine source on the alkyne, followed by an intramolecular nucleophilic attack by the phenolic oxygen. This process is highly regioselective, consistently yielding the 2-iodo-substituted benzofuran. The choice of the iodine source and reaction conditions can be tailored to the specific substrate.

References

- 1. Structure Characterization and Biological Activity of 2-Arylbenzofurans from an Indonesian Plant, Sesbania grandiflora (L.) Pers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. Frontiers | Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols [frontiersin.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 10. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]

- 11. Benzofuran synthesis [organic-chemistry.org]

Methodological & Application

Application Notes & Protocols: A Guide to Sonogashira Coupling with 2-Iodobenzofuran for the Synthesis of Advanced Intermediates

These application notes are tailored for researchers, scientists, and professionals in drug development, providing a comprehensive guide to the Sonogashira coupling reaction using 2-iodobenzofuran. This document offers in-depth technical details, field-proven insights, and step-by-step protocols to facilitate the synthesis of 2-alkynylbenzofurans, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira reaction is a powerful and versatile cross-coupling methodology for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira in 1975, this transformation is distinguished by its mild reaction conditions, which tolerate a wide array of functional groups, making it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][3]

The benzofuran moiety is a privileged scaffold found in numerous biologically active compounds. The introduction of an alkynyl group at the 2-position of the benzofuran ring system via Sonogashira coupling opens up a vast chemical space for further molecular elaboration, making this a key strategic reaction in the drug discovery pipeline. This guide focuses on the practical application of the Sonogashira coupling with this compound, leveraging the high reactivity of the carbon-iodine bond to achieve efficient and high-yielding syntheses.[3][4]

The Catalytic Heart of the Reaction: A Mechanistic Overview